molecular formula C12H18O2 B8529620 5-(4-Methoxyphenyl)-1-pentanol

5-(4-Methoxyphenyl)-1-pentanol

Cat. No.: B8529620
M. Wt: 194.27 g/mol
InChI Key: YFXNGNDJUYSLFZ-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenyl)-1-pentanol is a secondary alcohol featuring a pentanol backbone substituted at the fifth carbon with a 4-methoxyphenyl group. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting enzymes like ALOX15 (15-lipoxygenase), which plays roles in inflammatory and cancer pathways . The methoxy group enhances lipophilicity and influences binding interactions with enzyme active sites, making it a critical pharmacophore in inhibitor design.

Properties

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

5-(4-methoxyphenyl)pentan-1-ol

InChI

InChI=1S/C12H18O2/c1-14-12-8-6-11(7-9-12)5-3-2-4-10-13/h6-9,13H,2-5,10H2,1H3

InChI Key

YFXNGNDJUYSLFZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCCCCO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

5-(4-Methoxyphenyl)-1H-indoles vs. 5-(4-Methoxyphenyl)-1H-imidazoles

Evidence from molecular dynamics and virtual docking studies highlights that substituting the indole core (e.g., in 5-(4-Methoxyphenyl)-1H-indoles) with an imidazole ring (e.g., 5-(4-Methoxyphenyl)-1H-imidazoles) reduces inhibitory potency against rabbit ALOX15. The indole derivatives exhibit stronger π-π stacking and hydrogen bonding with the enzyme’s catalytic domain, while imidazole analogues show weaker binding due to altered electronic properties and steric hindrance .

Key Data:

Compound IC₅₀ (Rabbit ALOX15) Binding Energy (kcal/mol)
5-(4-Methoxyphenyl)-1H-indole 2.3 µM -9.8 ± 0.4
5-(4-Methoxyphenyl)-1H-imidazole 15.6 µM -6.2 ± 0.6
N-(2-(5-(4-Methoxyphenyl)-2-(pyridin-2-yl)-1H-imidazol-4-yl)ethyl)-4-pentyl-benzenesulfonamide

This compound (synthesized via modified Weinstein protocols ) shares the 4-methoxyphenyl motif but incorporates a sulfonamide and pyridine group. The sulfonamide enhances water solubility, but the bulky pyridine moiety reduces membrane permeability compared to 5-(4-Methoxyphenyl)-1-pentanol.

(R)-4-Methoxymethoxy-5-(4-methoxy-phenoxy)-pentan-1-ol

A stereoisomer with additional methoxymethoxy and phenoxy substituents (CAS: 316808-31-8), this compound exhibits higher polarity and reduced metabolic stability due to increased susceptibility to hydrolysis. Its synthetic route involves multi-step protection/deprotection strategies, contrasting with the simpler alkylation used for this compound .

Substituent Effects on Physicochemical Properties

  • Lipophilicity: The methoxy group in this compound increases logP (~2.1) compared to unsubstituted 1-pentanol (logP ~1.0), enhancing membrane permeability.
  • Solubility: Imidazole derivatives (e.g., compound 2 in ) show lower aqueous solubility (<0.1 mg/mL) due to planar aromatic cores, whereas this compound exhibits moderate solubility (~5 mg/mL) .
  • Synthetic Complexity: 5-(Fmoc-amino)-1-pentanol () requires solid-phase synthesis, while this compound is synthesized via Friedel-Crafts alkylation, offering scalability advantages .

Functional Group Modifications and Bioactivity

  • Amine vs. Alcohol: Replacing the hydroxyl group in this compound with an Fmoc-protected amine (as in ) shifts activity toward peptide coupling applications rather than enzyme inhibition .
  • Thioether Derivatives: Compounds like 5-{4-[3-(Methylsulfanyl)phenyl]-1-piperazinyl}-1-pentanol () introduce sulfur atoms, improving radical scavenging but reducing specificity for ALOX15 .

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